Aqueous and DMSO Solubility: Lenalidomide-C4-NH2 HCl vs. Pomalidomide-C4-NH2 HCl
Lenalidomide-C4-NH2 hydrochloride exhibits substantially higher solubility in both DMSO and water compared to its pomalidomide-based C4-amine analog. The lenalidomide variant dissolves at 130 mg/mL (~369.5 mM) in DMSO and 100 mg/mL (~284.2 mM) in water , whereas Pomalidomide-C4-NH2 hydrochloride achieves only 17.5 mg/mL (~45.95 mM) in DMSO . This represents an approximately 7.4-fold higher DMSO solubility for the lenalidomide-based conjugate, expanding the accessible concentration range for in vitro stock solution preparation and enabling direct aqueous dissolution at high concentrations without organic co-solvents in many protocols.
| Evidence Dimension | Solubility in DMSO and water (mg/mL and mM) |
|---|---|
| Target Compound Data | DMSO: 130 mg/mL (369.50 mM); H₂O: 100 mg/mL (284.23 mM); In vivo formulation: ≥2.17 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline |
| Comparator Or Baseline | Pomalidomide-C4-NH2 hydrochloride: DMSO: 17.5 mg/mL (45.95 mM); molecular weight 380.83 |
| Quantified Difference | ~7.4-fold higher DMSO solubility (130 vs. 17.5 mg/mL); ~8.0-fold higher on a molar basis (369.5 vs. 45.95 mM) |
| Conditions | DMSO solubility measured at room temperature with ultrasonic assistance; hygroscopic DMSO recommended for accurate dissolution |
Why This Matters
Higher aqueous and DMSO solubility directly translates to greater experimental flexibility in PROTAC screening workflows—enabling higher-concentration stock solutions, reducing DMSO carryover in cellular assays, and simplifying in vivo formulation development without solubility-limited dose constraints.
